N-methyl-3-nitroanilinehydrochloride
Description
N-methyl-3-nitroanilinehydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to an aniline ring, with the hydrochloride salt form enhancing its solubility in water. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Properties
Molecular Formula |
C7H9ClN2O2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
N-methyl-3-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-8-6-3-2-4-7(5-6)9(10)11;/h2-5,8H,1H3;1H |
InChI Key |
VSAQWQMUJOPCML-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-nitroanilinehydrochloride typically involves the nitration of N-methylaniline followed by the formation of the hydrochloride salt. One common method includes:
Nitration: N-methylaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to yield N-methyl-3-nitroaniline.
Formation of Hydrochloride Salt: The resulting N-methyl-3-nitroaniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-methyl-3-nitroanilinehydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Reduction: N-methyl-3-aminoaniline.
Substitution: Various substituted N-methyl-3-nitroaniline derivatives.
Oxidation: N-methyl-3-nitrobenzoic acid.
Scientific Research Applications
N-methyl-3-nitroanilinehydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding nitroaromatic compound metabolism.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and as a precursor for various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-methyl-3-nitroanilinehydrochloride involves its interaction with biological molecules through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The compound’s molecular targets include enzymes involved in redox reactions and pathways related to cellular metabolism.
Comparison with Similar Compounds
N-methyl-3-nitroanilinehydrochloride can be compared with other similar compounds such as:
N-methyl-4-nitroaniline: Similar structure but with the nitro group in the para position, leading to different reactivity and applications.
N-ethyl-3-nitroaniline: Similar nitro group position but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
3-nitroaniline: Lacks the methyl group, resulting in different solubility and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in chemical synthesis and industrial processes.
Biological Activity
N-Methyl-3-nitroaniline hydrochloride (CAS Number: 73323-37-2) is a compound of interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological activity, including toxicity, metabolic effects, and potential therapeutic uses, supported by case studies and research findings.
N-Methyl-3-nitroaniline hydrochloride is characterized by the following chemical structure:
- Molecular Formula: C7H8ClN2O2
- Molecular Weight: 178.60 g/mol
This compound belongs to the class of nitroanilines, which are known for their varied biological activities due to the presence of the nitro group.
Acute and Chronic Toxicity
Research indicates that N-methyl-3-nitroaniline exhibits significant toxicity, particularly affecting hematological parameters. Studies have shown that exposure to this compound can lead to:
- Methemoglobinemia: Increased levels of methemoglobin have been observed, which can impair oxygen transport in the blood. In a study involving rats, methemoglobin levels increased significantly at doses as low as 25 mg/kg/day .
- Hematological Changes: Dose-related changes in erythrocyte counts, hemoglobin levels, and reticulocyte counts were noted. For example, a significant reduction in hemoglobin was recorded in females treated with 5 mg/kg/day .
The lowest observed adverse effect level (LOAEL) for splenic and hematological effects was identified at 25 mg/kg/day, while the no observed adverse effect level (NOAEL) was established at 5 mg/kg/day .
Genotoxicity
N-Methyl-3-nitroaniline has been implicated in genotoxic effects. It has been shown to produce reactive intermediates that can interact with DNA, leading to mutations and potentially carcinogenic outcomes. In various studies, nitro compounds have demonstrated both mutagenic and carcinogenic properties .
Antimicrobial Properties
Nitro-containing compounds like N-methyl-3-nitroaniline have been explored for their antimicrobial activity. The mechanism often involves the reduction of the nitro group to form reactive species that damage microbial DNA. For instance:
- Mechanism of Action: The reduction of nitro groups can yield toxic intermediates that bind covalently to DNA, resulting in cell death . This property is significant for developing new antimicrobial agents.
Environmental Impact
The compound has also been studied for its behavior in environmental settings, particularly its degradation in anaerobic conditions. In laboratory settings using upflow anaerobic sludge bed reactors:
- Biodegradation Studies: N-methyl-3-nitroaniline was completely removed within 72 hours through microbial activity. The transformation products were primarily non-toxic metabolites . This suggests potential applications in wastewater treatment processes.
Case Studies
- Hematological Effects Study : A study examined the effects of N-methyl-3-nitroaniline on rat models. Significant changes were noted in organ weights and hematological parameters at different dosage levels. The findings highlighted the compound's potential as a hematotoxic agent .
- Environmental Bioreactor Study : An experimental setup using an anaerobic bioreactor demonstrated effective removal of N-methyl-3-nitroaniline from synthetic wastewater without significant impact on microbial activity, indicating its viability for bioremediation applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
